1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea
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Overview
Description
1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea is an organic compound that features a bromophenyl group and an oxazolyl group connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea typically involves the reaction of 4-bromoaniline with an isocyanate derivative of 1,2-oxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can undergo oxidation or reduction reactions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidized forms of the oxazole ring.
Reduction Products: Reduced forms of the oxazole ring.
Hydrolysis Products: Corresponding amines and carbon dioxide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxazole ring and bromophenyl group could play crucial roles in binding to the target sites and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-3-(1,2-oxazol-3-yl)urea: Similar structure with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-3-(1,2-oxazol-3-yl)urea: Similar structure with a methyl group instead of bromine.
1-(4-Nitrophenyl)-3-(1,2-oxazol-3-yl)urea: Similar structure with a nitro group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-3-(1,2-oxazol-3-yl)urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity or material properties.
Properties
IUPAC Name |
1-(4-bromophenyl)-3-(1,2-oxazol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O2/c11-7-1-3-8(4-2-7)12-10(15)13-9-5-6-16-14-9/h1-6H,(H2,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTUOOVGJUKHJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NOC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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